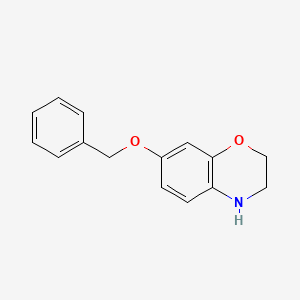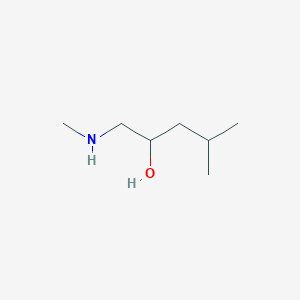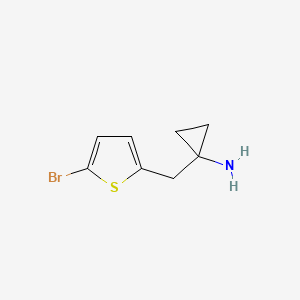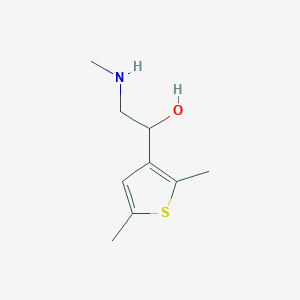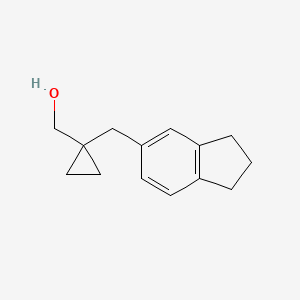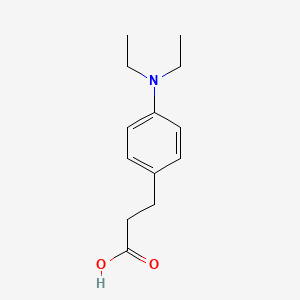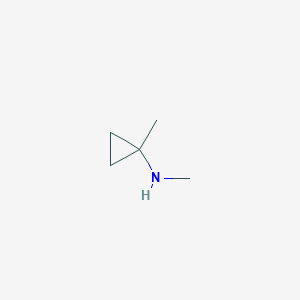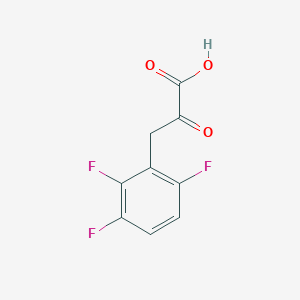
3-(1-Benzothiophen-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzothiophen-2-yl)butanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)butanoic acid typically involves the formation of the benzothiophene core followed by the introduction of the butanoic acid side chain. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiophene ring.
Aplicaciones Científicas De Investigación
3-(1-Benzothiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- 3-(2-Thienyl)propanoic acid
- 2-(1-Benzothiophen-3-yl)acetic acid
Uniqueness
3-(1-Benzothiophen-2-yl)butanoic acid is unique due to its specific structure, which combines the benzothiophene core with a butanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H12O2S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-8(6-12(13)14)11-7-9-4-2-3-5-10(9)15-11/h2-5,7-8H,6H2,1H3,(H,13,14) |
Clave InChI |
YXJJDPPAFURSRI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
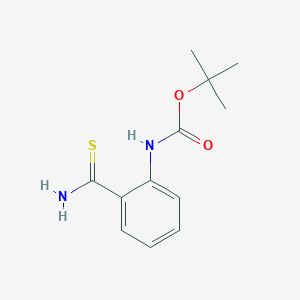

![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
